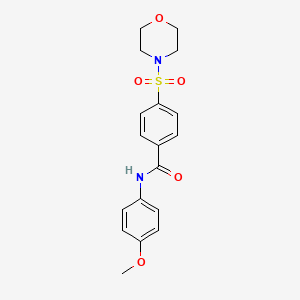

![molecular formula C23H16N4O2 B2654272 2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide CAS No. 1798637-51-0](/img/structure/B2654272.png)

2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including an imidazo[1,2-a]pyridine ring, a quinoline ring, and a carboxamide group. The imidazo[1,2-a]pyridine and quinoline rings are both nitrogen-containing heterocycles, which are often found in biologically active compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine and quinoline rings, and the carboxamide group. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Fluorescence Properties

A study focused on the synthesis and fluorescence properties of novel derivatives related to the pyrido[2,1:2,3]imidazo[4,5-b]quinoline class. These compounds, synthesized via nucleophilic substitution reactions involving imidazo[1,2-a]pyridine, exhibited deep violet coloration and high fluorescence. This characteristic suggests potential applications in the development of fluorescent markers and probes in biological research and imaging technologies (Rahimizadeh, Pordel, Bakavoli, & Eshghi, 2010).

Catalysis and Synthesis of N-fused Conjugates

Another study highlighted the use of sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles as a catalyst for synthesizing novel conjugated imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazol-quinoline derivatives. These compounds were obtained through a one-pot condensation reaction, showcasing an environmentally friendly and efficient method for producing N-fused 2-(2-chloro-quinolin-3-yl)-3-aminoimidazole derivatives with high yields. The method's efficiency and the catalyst's reusability suggest significant potential in green chemistry and pharmaceutical synthesis (Mouradzadegun et al., 2015).

Antioxidative Effects and Radical Scavenging

Research involving the introduction of ferrocene into imidazo[1,2-a]pyridine through the Groebke three-component-reaction demonstrated that compounds with double ferrocenyl groups coupled with quinoline and ester moieties have significant potencies in scavenging radicals such as ABTS and DPPH. This study indicates potential applications of these compounds in developing antioxidants and protective agents against oxidative stress (Xi & Liu, 2015).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of 4-(4-Acetylphenyl)-3-Hydroxy-2H-Chromen-2-One Derivatives, including derivatives of imidazo[1,2-a]pyridine, revealed that several target compounds exhibited high antimicrobial activity. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Rusnak et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O2/c28-22-13-17(15-7-1-3-9-18(15)25-22)23(29)26-19-10-4-2-8-16(19)20-14-27-12-6-5-11-21(27)24-20/h1-14H,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNKLFAZPAEGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2654189.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)

![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)

![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)

![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)

![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)